
2-(3-Butenylthio)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Butenylthio)ethanol is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a hydroxyl group (-OH) and a thioether group (-S-) attached to a butenyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butenylthio)ethanol can be achieved through several methods. One common approach involves the reaction of 3-butenyl chloride with sodium thioethoxide, followed by hydrolysis to yield the desired product. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes:
Raw Materials: 3-butenyl chloride, sodium thioethoxide
Reaction Conditions: Controlled temperature and pressure
Purification: Distillation or recrystallization to obtain high-purity product
化学反应分析
Types of Reactions
2-(3-Butenylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenyl chain can be reduced to form a saturated thioether.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 2-(3-butenylthio)acetaldehyde or 2-(3-butenylthio)acetone.
Reduction: Formation of 2-(3-butylthio)ethanol.
Substitution: Formation of 2-(3-butenylthio)ethyl chloride.
科学研究应用
2-(3-Butenylthio)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Butenylthio)ethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as alcohol dehydrogenase and thiol-containing proteins.
Pathways: Modulation of redox balance and cellular signaling pathways, potentially leading to changes in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
2-(3-Butylthio)ethanol: Similar structure but with a saturated butyl chain instead of a butenyl chain.
2-(3-Butenylthio)acetic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness
2-(3-Butenylthio)ethanol is unique due to its combination of a hydroxyl group and a thioether group attached to an unsaturated butenyl chain. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
82010-87-5 |
|---|---|
分子式 |
C6H12OS |
分子量 |
132.23 g/mol |
IUPAC 名称 |
2-but-3-enylsulfanylethanol |
InChI |
InChI=1S/C6H12OS/c1-2-3-5-8-6-4-7/h2,7H,1,3-6H2 |
InChI 键 |
RMBYRNBOWWTERV-UHFFFAOYSA-N |
规范 SMILES |
C=CCCSCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


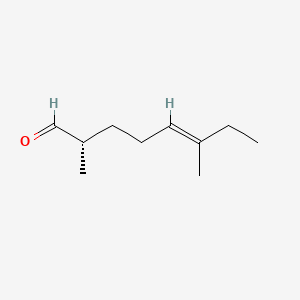
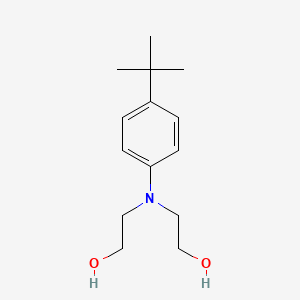
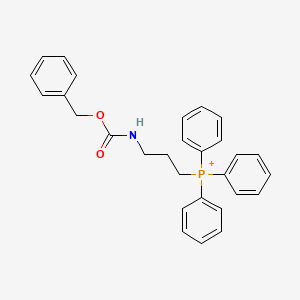
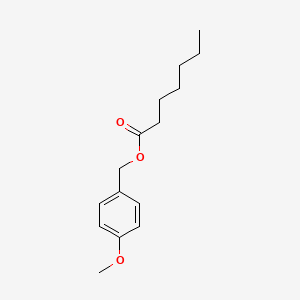
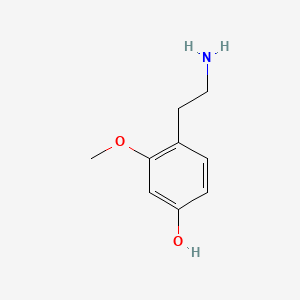
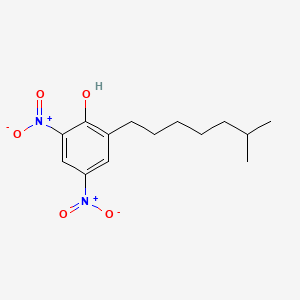
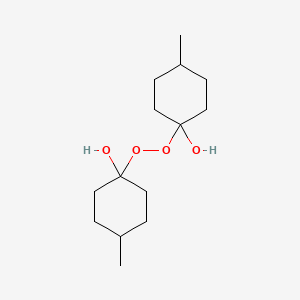

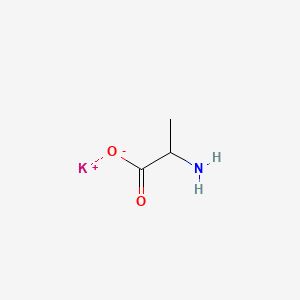
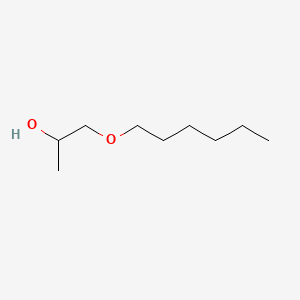
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)


